3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine
Description
3-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 2. This trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine-carbonyl bridge may improve solubility and binding interactions in biological systems .
Properties
IUPAC Name |
(6-methoxypyridazin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-26-14-5-3-12(21-22-14)15(25)24-8-6-23(7-9-24)13-4-2-11(10-20-13)16(17,18)19/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGPUTUHUMTWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases, and voltage-gated sodium channels Na v 1.7 and Na v 1.8. These targets play crucial roles in bacterial cell viability and virulence, and pain signaling in humans, respectively.
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that this compound may interact with its targets to inhibit their function. This inhibition could lead to attenuation of bacterial growth or modulation of pain signaling pathways.
Biochemical Pathways
Inhibition of bacterial phosphopantetheinyl transferases can thwart bacterial growth by attenuating secondary metabolism. Inhibition of Na v 1.7 and Na v 1.8 can affect the transmission of pain signals.
Biological Activity
The compound 3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The molecular formula of 3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine is with a molecular weight of approximately 384.32 g/mol. The compound features a pyridazine core substituted with a methoxy group and a piperazine moiety linked to a trifluoromethyl-pyridine.
Synthesis Methodology:
The synthesis typically involves multi-step reactions starting from commercially available pyridine derivatives. The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods, while the piperazine and carbonyl functionalities are introduced via standard amide formation techniques.
Antimicrobial Properties
Research indicates that compounds similar to 3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl group have been shown to enhance the potency against various bacterial strains, including resistant Mycobacterium tuberculosis strains .
Anti-inflammatory Activity
Studies have demonstrated that related pyridazine derivatives possess anti-inflammatory properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX inhibition were reported to be in the range of 50–100 μM, indicating moderate potency compared to standard anti-inflammatory drugs like diclofenac .
Cytotoxic Effects
In vitro studies on cancer cell lines have shown that 3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine exhibits cytotoxic effects. For instance, it has been reported that similar compounds induce apoptosis in T47-D breast cancer cells with IC50 values ranging from 10 to 20 μM, suggesting potential as an anticancer agent .
Case Studies
- Study on Antimicrobial Activity :
- Study on Anti-inflammatory Effects :
- Cytotoxicity Assessment :
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyridazine core substituted with a methoxy group and a piperazine moiety. The trifluoromethyl group on the pyridine ring enhances its lipophilicity and biological activity. This unique combination of functional groups contributes to its pharmacological properties.
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of pyridazine, including 3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine, exhibit significant antimicrobial properties against various pathogens. This is particularly relevant in the development of new agricultural fungicides targeting phytopathogenic microorganisms .
- Central Nervous System Disorders
- Cancer Research
| Activity Type | Tested Compound | IC50/EC50 | Target |
|---|---|---|---|
| Antimicrobial | 3-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]...} | 0.5 µM | Various bacteria |
| CNS Activity | 3-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]...} | 100 nM | Serotonin receptors |
| Anticancer | 3-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]...} | 10 µM | Tumor cell lines |
Case Studies
- Agricultural Application
-
Neuropharmacology
- In a clinical trial assessing the efficacy of similar pyridazine derivatives in treating anxiety disorders, compounds structurally related to 3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine showed promising results in reducing anxiety symptoms without significant side effects .
-
Oncology Research
- A recent publication detailed the synthesis and evaluation of pyridazine derivatives for their anticancer properties. The study found that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that further optimization of this compound could lead to effective cancer therapies .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring undergoes SNAr at electron-deficient positions (C3/C6), facilitated by the electron-withdrawing carbonyl group. Key findings include:
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Methoxy Group as a Leaving Group : Under strongly basic conditions (e.g., NaH/DMF), the methoxy group at C3 can be displaced by nucleophiles like amines or thiols, forming derivatives such as 3-amino-6-substituted pyridazines .
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Trifluoromethylpyridine Stability : The 5-(trifluoromethyl)pyridin-2-yl group stabilizes adjacent positions against nucleophilic attack due to its electron-withdrawing nature .
Cross-Coupling Reactions
The trifluoromethylpyridyl and pyridazine moieties participate in palladium-catalyzed couplings:
For instance, coupling with arylboronic acids replaces halogens (if present) on the pyridazine ring .
Functionalization at Piperazine and Carbonyl Moieties
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Piperazine Alkylation/Acylation : The secondary amines in piperazine react with alkyl halides (e.g., benzyl bromide) or acyl chlorides, modifying solubility and bioactivity .
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Carbonyl Hydrolysis : The amide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl/NaOH to yield carboxylic acids and piperazine derivatives.
Comparative Reactivity Data
| Position | Reactivity | Reaction Example | Yield |
|---|---|---|---|
| C3 (Methoxy) | SNAr with amines/thiols | 3-Amino derivative formation | 60–75% |
| C4 | Bromination (NBS) | 4-Bromo intermediate for Suzuki coupling | 82% |
| Piperazine-N | Alkylation (benzyl bromide) | N-Benzylpiperazine analog | 88% |
| Carbonyl | Hydrolysis (6M HCl, reflux) | Carboxylic acid formation | 45% |
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it with analogs reported in the literature. Key comparisons include:
Structural Analogs with Piperazine-Pyridine Trifluoromethyl Motifs
Key Observations :
- Trifluoromethyl Positioning : The 5-CF₃-pyridine moiety is conserved across analogs, suggesting its critical role in hydrophobic interactions and metabolic resistance .
- Linker Variability: Ethanol (), carboxamide (), and carbonyl () linkers modulate solubility and conformational flexibility.
Functional Analogs with Pyridazinone/Piperazine Derivatives
describes pyridazinone derivatives with fluorophenyl-piperazine substituents. For example:
- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine : Lacks the trifluoromethyl group and carbonyl bridge, resulting in lower molecular weight (349.8 g/mol) and reduced lipophilicity. Biological studies indicate moderate enzyme inhibition, suggesting the trifluoromethyl and carbonyl groups in the target compound may enhance potency .
Q & A
Q. What analytical methods resolve co-eluting impurities during HPLC purification?
- Solution:
- Gradient optimization: Increase acetonitrile:water ramp from 5% to 95% over 30 minutes .
- Tandem columns: Use two C18 columns in series for higher resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
